![molecular formula C6H8ClN3O B1441059 2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol CAS No. 1147998-45-5](/img/structure/B1441059.png)
2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol
Overview
Description
2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol, commonly referred to as CPEE, is a widely used research chemical with a variety of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 205.58 g/mol and a melting point of 115-116°C. CPEE is soluble in water and organic solvents, making it an ideal choice for laboratory experiments. CPEE is used in a wide range of scientific research applications, from biochemistry and physiology to drug development and nanotechnology. Its versatility and ease of use make it a popular choice for researchers.
Scientific Research Applications
Pharmacology: A2B Adenosine Receptor Antagonists
This compound is utilized in the synthesis of A2B adenosine receptor antagonists . These receptors are implicated in various physiological processes, including immune response, inflammation, and cardiac function. By blocking these receptors, researchers can develop treatments for conditions like asthma, ischemia, and certain types of cancer.
Biotechnology: Enzyme Inhibition Studies
In biotechnological research, “2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol” serves as a building block for compounds that can inhibit specific enzymes . This is crucial for understanding enzyme mechanisms and for the development of new drugs that target these enzymes.
Chemical Synthesis: Intermediate for Heterocyclic Compounds
The compound acts as an intermediate in the synthesis of various heterocyclic compounds . These structures are the backbone of many drugs and are essential for creating compounds with desired biological activities.
Medical Research: Antimicrobial Activity
Derivatives of “2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol” have been found to exhibit potent antimicrobial activity . This makes them valuable for the development of new antibiotics and antiseptic agents.
Agricultural Applications: Pesticide Development
In agriculture, the compound’s derivatives are explored for their potential use in pesticide development . Their ability to interfere with the life cycle of pests without harming crops is of significant interest.
Environmental Studies: Pollution Indicator
Research into the environmental impact of “2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol” and its derivatives includes using them as indicators of pollution . Their presence and breakdown products can reveal information about environmental contamination.
Material Science: Organic Electronic Materials
The electronic properties of pyrazine derivatives make “2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol” relevant in the field of organic electronic materials . They can be used in the design of organic semiconductors, which are essential for flexible electronics.
Industrial Uses: Catalysts and Additives
In industrial settings, the compound is investigated for its role as a catalyst or additive in chemical reactions . Enhancing reaction efficiency and selectivity is crucial for manufacturing processes.
properties
IUPAC Name |
2-[(6-chloropyrazin-2-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c7-5-3-8-4-6(10-5)9-1-2-11/h3-4,11H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGSLNQMPPNMMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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